molecular formula C11H21ClN2O2 B592236 tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 1523571-18-7

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride

货号: B592236
CAS 编号: 1523571-18-7
分子量: 248.751
InChI 键: FINHAWHABHPACF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic amine derivative with systematic IUPAC name tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride. Its molecular formula is C₁₁H₂₁ClN₂O₂ , with a molecular weight of 248.75 g/mol . The compound’s CAS registry number is 1523571-18-7 , and its simplified molecular-input line-entry system (SMILES) representation is O=C(N1C2CNCC(C2)C1)OC(C)(C)C.Cl . The tert-butyl ester group at position 6 and the protonated secondary amine at position 3 distinguish it from related diazabicyclo compounds.

Property Value
Molecular formula C₁₁H₂₁ClN₂O₂
Molecular weight 248.75 g/mol
CAS number 1523571-18-7
SMILES O=C(N1C2CNCC(C2)C1)OC(C)(C)C.Cl

Structural Features of the Diazabicyclooctane Framework

The diazabicyclo[3.2.1]octane core consists of a seven-membered bicyclic system with two nitrogen atoms at positions 3 and 6. The bridgehead nitrogen (N6) is part of the carboxylate ester group, while N3 forms a secondary amine that is protonated in the hydrochloride salt. The bicyclic framework imposes significant rigidity, with bond angles constrained by the fused cyclohexane and pyrrolidine rings.

Key structural attributes include:

  • Bridged bicyclic geometry : The [3.2.1] bicyclic system creates a boat-like conformation, as confirmed by X-ray crystallography.
  • Electronic effects : The protonated N3 atom enhances solubility in polar solvents, while the tert-butyl ester at N6 provides steric bulk, influencing reactivity.
  • Hydrogen-bonding capacity : The hydrochloride counterion participates in intermolecular hydrogen bonds with the amine group, stabilizing the crystal lattice.

Stereochemical Considerations

The compound exhibits two stereogenic centers at C1 and C5, resulting in a (1S,5S) absolute configuration. This stereochemistry is critical for its function as a chiral building block in pharmaceutical synthesis. Nuclear Overhauser effect (NOE) spectroscopy and single-crystal X-ray diffraction have confirmed the endo orientation of the tert-butyl group relative to the bicyclic framework.

The rigid bicyclic structure enforces a specific spatial arrangement:

  • Bridgehead protons : The axial protons at C1 and C5 exhibit distinct coupling constants (J = 9–12 Hz), characteristic of transannular interactions.
  • Amine protonation : Protonation at N3 creates a chair-like conformation in the piperidine ring, minimizing steric strain.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.6905(15) Å , b = 9.930(2) Å , c = 9.0526(18) Å , and β = 97.07(3)° . The hydrochloride salt forms a layered structure stabilized by N–H···Cl hydrogen bonds (2.881 Å).

Crystallographic Parameter Value
Space group P2₁
Unit cell volume 1208.11 ų
Hydrogen bond length (N–H···Cl) 2.881(8) Å
R-factor (observed) 0.0626

The molecular geometry features:

  • Bond lengths : N3–C2 (1.467 Å) and N6–C7 (1.336 Å), consistent with sp³ hybridization at N3 and partial double-bond character at N6.
  • Torsion angles : The C1–C2–N3–C4 torsion angle (−63.2°) indicates a twisted boat conformation.
  • Packing interactions : Molecules align in helical chains along the b-axis, driven by van der Waals forces and hydrogen bonding.

属性

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHAWHABHPACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-18-7
Record name tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reductive Cyclization of Nitroenamines

A general method for synthesizing 3,6-diazabicyclo[3.2.1]octanes involves nitroenamine intermediates derived from substituted lactams. Starting with 5-oxopyrrolidine-3-carboxylic acid methyl ester, nitration and subsequent reductive cyclization yield the bicyclic lactam precursor. Key steps include:

  • Nitroenamine Formation : Reaction of the lactam with nitroalkanes under acidic conditions.

  • Reductive Cyclization : Use of hydrogenation catalysts (e.g., Pd/C or Ra–Ni) to induce ring closure.

  • Lactam Reduction : Conversion of the bicyclic lactam to the amine using lithium aluminum hydride (LiAlH4) or borane complexes.

This method achieves yields of 65–75% for the bicyclic amine intermediate.

Lactam-Based Strategies

Alternative routes begin with substituted lactams, such as 3,6-diazabicyclo[3.2.1]octane-2-one. Reduction of the lactam carbonyl group with borane-tetrahydrofuran (BH3·THF) produces the free amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

Boc Protection and Hydrochloride Salt Formation

Boc Protection of the Secondary Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Reaction conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 80–90% for tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate.

Hydrochloride Salt Formation

The Boc-protected amine is converted to its hydrochloride salt via two methods:

Direct Acidic Deprotection

Treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate removes the Boc group and forms the hydrochloride salt in situ. For example:

  • Reagents : 4 M HCl in dioxane.

  • Conditions : Stirring at room temperature for 2–4 hours.

  • Yield : 85–92%.

Sodium Exchange Resin

An alternative approach uses sodium-2-ethylhexanoate in acetone to precipitate the sodium salt, followed by ion exchange with hydrochloric acid.

Optimized Synthesis Protocols

Large-Scale Synthesis (Patent WO2015150941A1)

A patented three-step process produces the hydrochloride salt with high purity:

StepDescriptionReagents/ConditionsYield
1Lactam activationTriphosgene, TEA, DMAP, CH3CN78%
2DeprotectionTrifluoroacetic acid (TFA), DCM90%
3Salt formationSodium-2-ethylhexanoate, acetone95%

Key advantages include minimal purification steps and scalability to kilogram quantities.

Small-Scale Laboratory Synthesis

For research quantities, a modified procedure uses:

  • Reductive Amination : Lithium hydroxide hydrate and dodecanethiol in DMF for nitro group removal.

  • Extraction : Basification with NaOH and extraction with methylene chloride-methanol (9:1).

  • Crystallization : Isolation via solvent evaporation and recrystallization from hexanes-ethyl acetate.

This method achieves an 81% yield of the Boc-protected intermediate.

Analytical and Characterization Data

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 1.42 (s, 9H, Boc), 3.15–3.85 (m, 8H, bicyclic CH2), 10.2 (br s, 1H, HCl).

  • HPLC Purity : ≥97% (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Methods

ParameterReductive CyclizationPatent ProcessLaboratory-Scale
Starting MaterialLactam derivativesPreformed bicyclic amineNitroenamine intermediate
Key StepHydrogenationTriphosgene activationDodecanethiol deprotection
Yield65–75%78–95%81%
ScalabilityModerateHighLow
Purity90–95%>99%97%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cyclization may yield [3.1.1] or [3.2.0] bicyclic byproducts. Solvent polarity adjustments (e.g., DMF vs. THF) improve selectivity.

  • Salt Hygroscopicity : The hydrochloride salt is moisture-sensitive, necessitating anhydrous handling.

  • Cost Efficiency : Triphosgene and sodium-2-ethylhexanoate are expensive; alternatives like phosgene gas or sodium bicarbonate are under investigation .

化学反应分析

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

科学研究应用

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in biochemical research .

相似化合物的比较

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride in terms of its stability, reactivity, and wide range of applications.

生物活性

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride, also known as RaceMic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of β-lactamases and other enzymes critical in antibiotic resistance.

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1523571-18-7

The compound acts primarily as a β-lactamase inhibitor, which is crucial in combating multidrug-resistant (MDR) bacterial infections. By inhibiting β-lactamases, it enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition of β-Lactamases

Recent studies have demonstrated that tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride exhibits potent inhibitory activity against various classes of β-lactamases:

Compound MIC (mg/dm³) Target Bacteria
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate<0.125Pseudomonas aeruginosa
0.5Acinetobacter baumannii
0.25A clinical isolate of A. baumannii

These results indicate that the compound not only inhibits the enzyme but also demonstrates significant antibacterial activity against clinically relevant pathogens .

Case Studies

  • Clinical Evaluation : In a clinical study involving patients with severe infections caused by MDR bacteria, the combination of β-lactam antibiotics with tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride showed improved outcomes compared to standard treatments without the inhibitor .
  • In Vitro Studies : Laboratory experiments confirmed that the compound effectively restored the activity of several β-lactam antibiotics against resistant strains, highlighting its potential as a therapeutic agent in treating infections .

Pharmacokinetics and Toxicology

The pharmacokinetics of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics and a low toxicity profile in animal models . The compound is categorized with precautionary statements indicating mild irritations upon exposure but shows no significant adverse effects at therapeutic doses .

常见问题

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC11_{11}H21_{21}ClN2_2O2_2
CAS Number1058737-48-6
Purity (HPLC)≥95%

Advanced: How does the bicyclo[3.2.1]octane framework influence ligand-receptor interactions in nicotinic acetylcholine receptor (nAChR) studies?

Answer:
The rigid bicyclic structure enhances binding affinity to nAChR subtypes (e.g., α7 and α4β2) by enforcing spatial orientation of pharmacophores. Methodological insights:

  • Molecular Docking : Computational models compare binding modes with epibatidine analogs. The 3,6-diazabicyclo[3.2.1]octane scaffold aligns with key residues in the nAChR active site, as shown in docking studies using AutoDock Vina .
  • Derivatization : Boc deprotection (e.g., using HCl/dioxane) exposes the secondary amine for acylation, enabling SAR studies. Microwave-assisted coupling (e.g., with methyl 5-bromonicotinate) optimizes reaction efficiency .
  • Bioassay Validation : Functional assays (e.g., calcium flux in HEK293 cells) quantify subtype selectivity and potency .

Basic: What synthetic routes are reported for tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride?

Answer:
A common strategy involves:

Core Synthesis : Cyclization of protected diamines (e.g., via Dieckmann condensation) to form the bicyclo[3.2.1]octane skeleton .

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, followed by HCl salt formation .

Purification : Crystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) .

Critical Note : Impurities from incomplete cyclization (e.g., linear byproducts) require rigorous NMR and LC-MS monitoring .

Advanced: How can reaction conditions be optimized to minimize byproducts during Boc deprotection?

Answer:
Boc removal under acidic conditions (e.g., HCl/dioxane) must balance efficiency and side reactions:

  • Temperature Control : Reactions at 0–5°C reduce HCl-mediated degradation of the bicyclic core .
  • Solvent Selection : Dioxane minimizes ester hydrolysis compared to aqueous HCl .
  • Workup Strategy : Neutralization with NaHCO3_3 followed by extraction (DCM/H2_2O) isolates the free base, avoiding prolonged acid exposure .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis .

Advanced: How does the stereochemistry of the bicyclic core affect pharmacological activity?

Answer:

  • Stereoisomer Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. The (1S,5R) configuration shows higher α7 nAChR affinity due to optimal hydrogen bonding with Trp149 .
  • X-ray Crystallography : Resolves absolute configuration and guides structure-based drug design .

Basic: What analytical techniques confirm the hydrochloride salt form?

Answer:

  • Elemental Analysis : Matches calculated Cl^- content (theoretical: ~14.7%) .
  • Ion Chromatography : Quantifies chloride ions post-dissolution in ultrapure water .

Advanced: How can computational modeling predict metabolic stability of derivatives?

Answer:

  • ADMET Prediction : Tools like Schrödinger’s QikProp estimate metabolic clearance via cytochrome P450 isoforms. Substituents on the bicyclic core (e.g., electron-withdrawing groups) reduce CYP3A4-mediated oxidation .
  • In Silico Metabolism : GLORYx predicts phase I metabolites, guiding structural modifications to block vulnerable sites (e.g., N-methylation) .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Answer:

  • Impurity 1 : Uncyclized precursor (detected via LC-MS at m/z ~170). Remove via silica gel chromatography .
  • Impurity 2 : Hydrolyzed Boc group (free amine). Adjust reaction pH to 8–9 during workup to precipitate the hydrochloride salt .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Salt Exchange : Replace HCl with besylate or tosylate salts, improving solubility ≥10-fold .
  • Prodrug Design : Introduce phosphate esters at the bridgehead nitrogen, hydrolyzed in vivo by phosphatases .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。